![molecular formula C17H18N4 B7355214 4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7355214.png)
4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile selectively binds to and activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that are involved in various physiological processes such as synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory in various animal models. It has also been reported to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to promote the survival and differentiation of neural stem cells, which could have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is its high selectivity for the α7 nAChR, which allows for specific modulation of this receptor without affecting other nAChR subtypes. This makes it a valuable tool for studying the function and pharmacology of the α7 nAChR. However, one limitation is that this compound has relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations for experimental use.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound. In addition, there is a need for the development of more potent and selective α7 nAChR agonists for clinical use. Finally, the use of this compound as a tool for studying the α7 nAChR in various physiological and pathological contexts should continue to be explored.
Synthesemethoden
The synthesis of 4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile involves a series of chemical reactions starting from commercially available starting materials. The key step involves the condensation of 2-aminopyridine with (S)-2-bromopyrrolidine, followed by cyanation of the resulting intermediate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been widely used as a research tool to study the function and pharmacology of the α7 nAChR. It has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated as a potential treatment for schizophrenia, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
4-[(2S)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-13-15-12-17(8-10-20-15)21-11-3-5-16(21)7-6-14-4-1-2-9-19-14/h1-2,4,8-10,12,16H,3,5-7,11H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMUQJZDRRJELY-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC(=NC=C2)C#N)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC(=NC=C2)C#N)CCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.